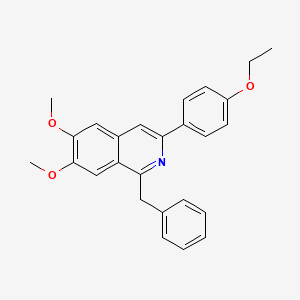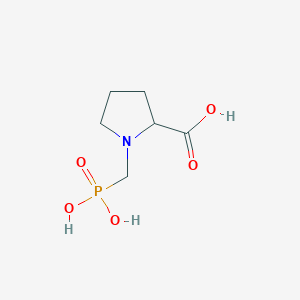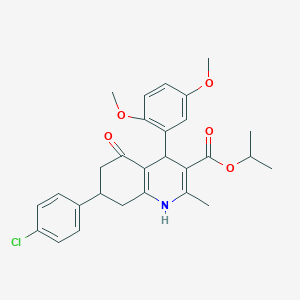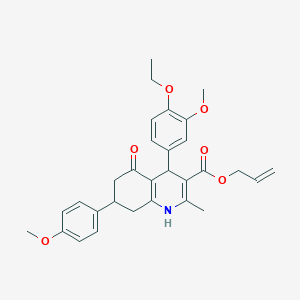
1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound features a benzyl group, an ethoxyphenyl group, and two methoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The specific steps may include:
Formation of the intermediate: Reacting 4-ethoxybenzaldehyde with benzylamine under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the isoquinoline ring.
Methoxylation: Introducing methoxy groups at the 6 and 7 positions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or phenyl rings, introducing groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or alkyl groups at specific positions on the aromatic rings.
Scientific Research Applications
1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(4-methoxyphenyl)-6,7-dimethoxyisoquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-3-(4-hydroxyphenyl)-6,7-dimethoxyisoquinoline: Similar structure but with a hydroxy group instead of an ethoxy group.
1-Benzyl-3-(4-chlorophenyl)-6,7-dimethoxyisoquinoline: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness
1-Benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzyl, ethoxyphenyl, and methoxy groups provides a distinct set of properties that can be exploited for specific applications in research and industry.
Properties
Molecular Formula |
C26H25NO3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C26H25NO3/c1-4-30-21-12-10-19(11-13-21)23-15-20-16-25(28-2)26(29-3)17-22(20)24(27-23)14-18-8-6-5-7-9-18/h5-13,15-17H,4,14H2,1-3H3 |
InChI Key |
JMONKZBXXCYAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15041441.png)
![N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15041449.png)
![4-fluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15041460.png)
![(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol](/img/structure/B15041469.png)
![N'-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide](/img/structure/B15041478.png)

![4-[(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B15041489.png)

![ethyl (2Z)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15041499.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15041504.png)

![2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15041525.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041530.png)
